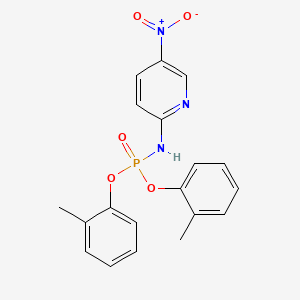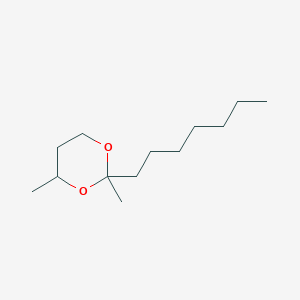
2-Heptyl-2,4-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptyl-2,4-dimethyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
2-Heptyl-2,4-dimethyl-1,3-dioxane can be synthesized through the condensation of heptanal with 2,4-dimethyl-1,3-dioxane. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is achieved through distillation and recrystallization techniques .
化学反应分析
Types of Reactions
2-Heptyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
科学研究应用
2-Heptyl-2,4-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Heptyl-1,3-dioxepane: Similar in structure but with a different ring size.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains additional functional groups and exhibits different reactivity.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Contains bromine atoms, leading to different chemical properties.
Uniqueness
2-Heptyl-2,4-dimethyl-1,3-dioxane is unique due to its specific structural arrangement and the presence of the heptyl group. This gives it distinct physical and chemical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
6340-95-0 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC 名称 |
2-heptyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-10-13(3)14-11-9-12(2)15-13/h12H,4-11H2,1-3H3 |
InChI 键 |
IZDNIVMSNOUNDM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1(OCCC(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


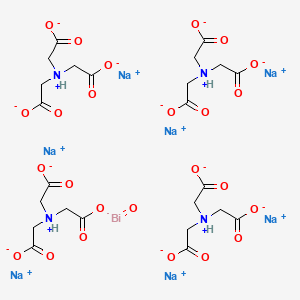
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
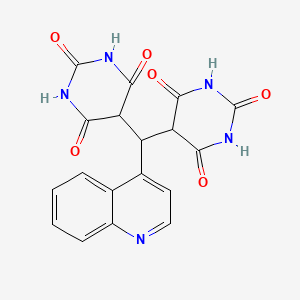
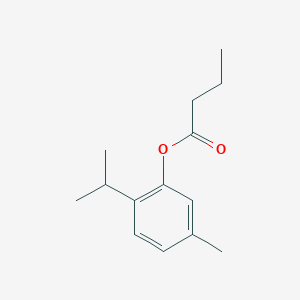
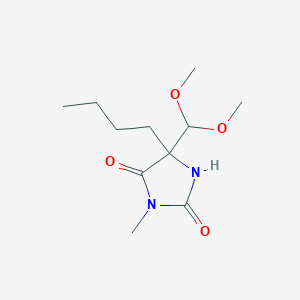
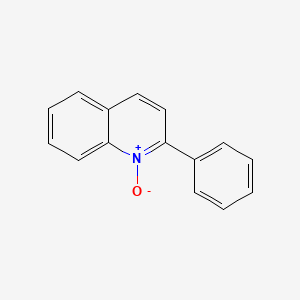
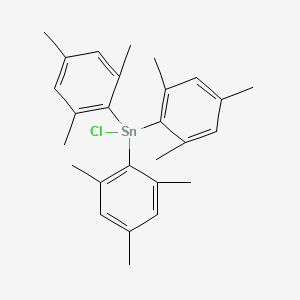
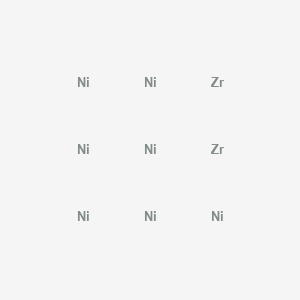
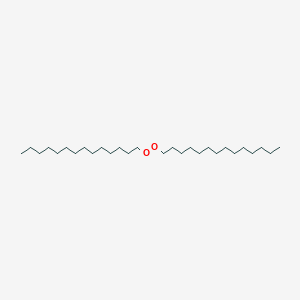
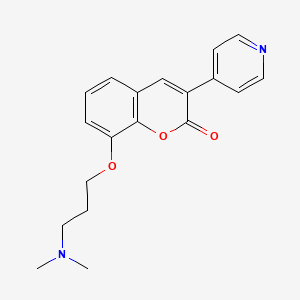
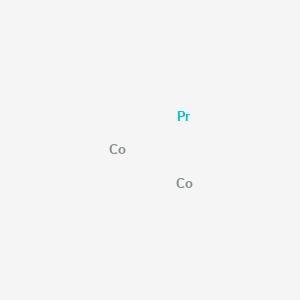
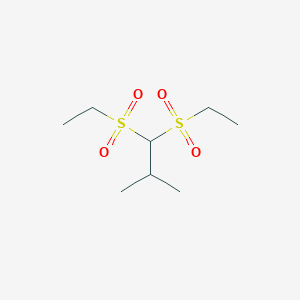
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
